

Pentadecanoic Acid in Phospholipids: A Technical Guide to Dietary Sources and Metabolism

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This in-depth technical guide provides a comprehensive overview of the dietary sources, metabolism, and cellular signaling pathways of pentadecanoic acid (C15:0), with a specific focus on its incorporation into phospholipids. The information presented herein is intended to support research and development efforts in nutrition, metabolic health, and therapeutics.

Dietary Sources of Pentadecanoic Acid (C15:0)

Pentadecanoic acid is an odd-chain saturated fatty acid primarily obtained through the diet, with ruminant animal products being the most significant sources.[1] Endogenous synthesis from propionyl-CoA produced by gut microbiota fermentation of dietary fiber also contributes to the body's C15:0 pool.[2][3]

The following tables summarize the quantitative data on the concentration of pentadecanoic acid in various food sources.

Table 1: Pentadecanoic Acid (C15:0) Content in Dairy Products



Dairy Product	C15:0 Concentration (% of total fatty acids)	Reference
Cow's Milk Fat	1.2%	[1]
Whole Milk	~1.2% of total fat	[4]
Butter	1.1 - 1.5%	[4]
Full-fat Cheese (e.g., Cheddar, Gouda)	1.0 - 1.4%	[4]

Table 2: Pentadecanoic Acid (C15:0) Content in Meat Products

Meat Product	C15:0 Concentration (% of total fatty acids)	Reference
Ruminant Meat Fat	0.43%	[5]
Beef	0.5 - 1.0%	[4]
Grass-fed Beef	Generally higher than grain-fed	[4]
Lamb and Goat Meat	0.6 - 1.2%	[4]

Table 3: Pentadecanoic Acid (C15:0) Content in Fish



Fish Species	C15:0 Concentration (% of total fatty acids)	C15:0 (g) per 3 oz (85g) serving	Reference
Mullet	1.56%	-	[6]
Farmed Atlantic Salmon (raw)	-	0.039g	[7]
Sockeye Salmon (cooked)	-	0.031g	[7]
Swordfish (cooked)	-	0.028g	[7]
Various Mediterranean Species	0.05 - 2.35%	-	[8]

Metabolism and Incorporation into Phospholipids

Upon absorption, pentadecanoic acid is transported in the circulation and can be incorporated into various lipid pools, including the phospholipids of cell membranes.[9] Plasma phospholipids are considered good biomarkers for the intake of certain dietary fatty acids, including C15:0.[10]

Table 4: Pentadecanoic Acid (C15:0) Concentration in Human Plasma Phospholipids

Study Population	C15:0 Concentration (mol% of total fatty acids)	Reference
Adults in the Insulin Resistance Atherosclerosis Study	Mean concentration associated with dairy intake	[11]
Young Children (3-10 years)	Significant correlation with fat dairy product intake	[10]
Participants on a high saturated fat diet	Increased percentage in plasma phospholipids	[12]



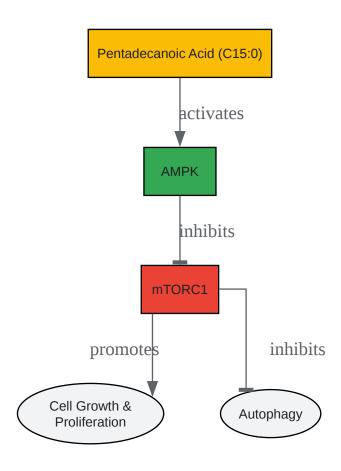
The metabolism of C15:0 is multifaceted. It can be elongated to form heptadecanoic acid (C17:0) or undergo β-oxidation, which yields propionyl-CoA.[2] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, contributing to energy metabolism.[2]

Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cellular health.

AMPK Activation and mTOR Inhibition

C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[13][14]



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Figure 1: C15:0 activates AMPK, leading to the inhibition of mTORC1 signaling.

PPARα/δ Agonism

Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPAR α) and delta (PPAR δ).[9][15] These nuclear receptors are critical in the regulation of lipid metabolism and inflammation.

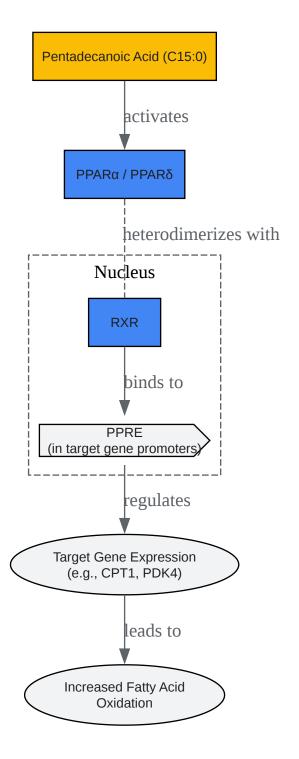
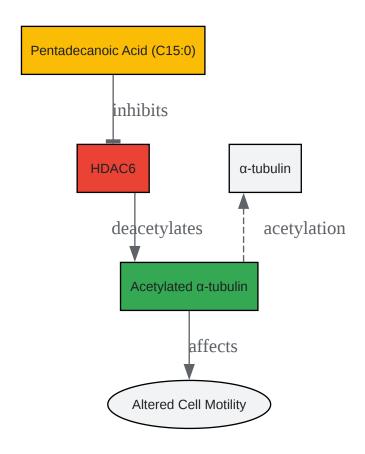




Figure 2: C15:0 activation of PPAR α/δ leads to changes in target gene expression.

HDAC6 Inhibition

C15:0 has been identified as an inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in protein acetylation, which can impact cell motility and protein degradation. [6][16]



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Figure 3: C15:0 inhibits HDAC6, leading to increased α -tubulin acetylation.

Experimental Protocols

Analysis of Pentadecanoic Acid in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of C15:0 in food matrices.



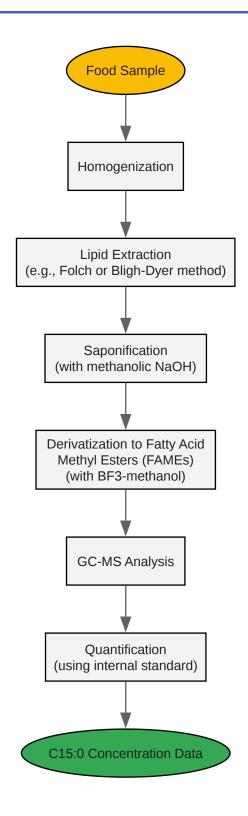


Figure 4: Workflow for the analysis of C15:0 in food samples.

Methodology:



- Sample Preparation: Homogenize the food sample. For solid samples, this may involve freeze-drying and grinding.
- Lipid Extraction: Extract total lipids from the homogenized sample using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.
- Saponification and Methylation (Derivatization): Saponify the extracted lipids using
 methanolic sodium hydroxide to release the fatty acids. Convert the fatty acids to their
 corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron
 trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.[17]
- Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
- GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on a capillary column. The mass spectrometer is used for identification and quantification.
- Quantification: Quantify the amount of C15:0 methyl ester by comparing its peak area to that
 of a known concentration of an internal standard (e.g., a deuterated C15:0 standard) that
 was added at the beginning of the procedure.

Measurement of Pentadecanoic Acid in Human Plasma Phospholipids

This protocol details the steps for quantifying C15:0 specifically within the phospholipid fraction of human plasma.



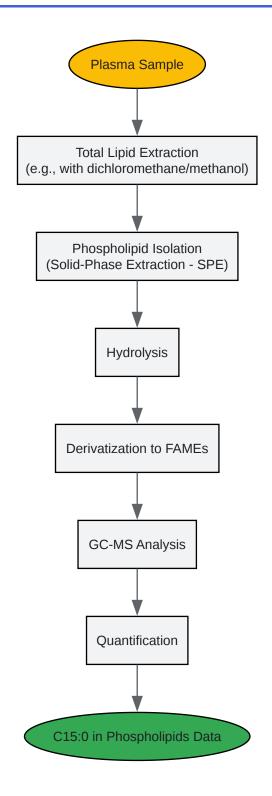


Figure 5: Workflow for C15:0 analysis in plasma phospholipids.

Methodology:



- Internal Standard Addition: Add a known amount of an internal standard, such as 1,2-diheptadecanoyl-sn-glycero-3-phosphatidylcholine, to the plasma sample.[10]
- Total Lipid Extraction: Extract the total lipids from the plasma using a suitable solvent mixture, for example, dichloromethane/methanol.[10]
- Phospholipid Isolation: Isolate the phospholipid fraction from the total lipid extract using solid-phase extraction (SPE).[18]
- Hydrolysis and Derivatization: Hydrolyze the isolated phospholipids to release the fatty acids and subsequently derivatize them to FAMEs as described in the food analysis protocol.[18]
- GC-MS Analysis and Quantification: Analyze the resulting FAMEs by GC-MS and quantify the C15:0 methyl ester relative to the internal standard.[19]

In Vitro Study of Pentadecanoic Acid Metabolism in Hepatocytes

This protocol provides a framework for investigating the metabolic fate of C15:0 in a controlled cellular environment.



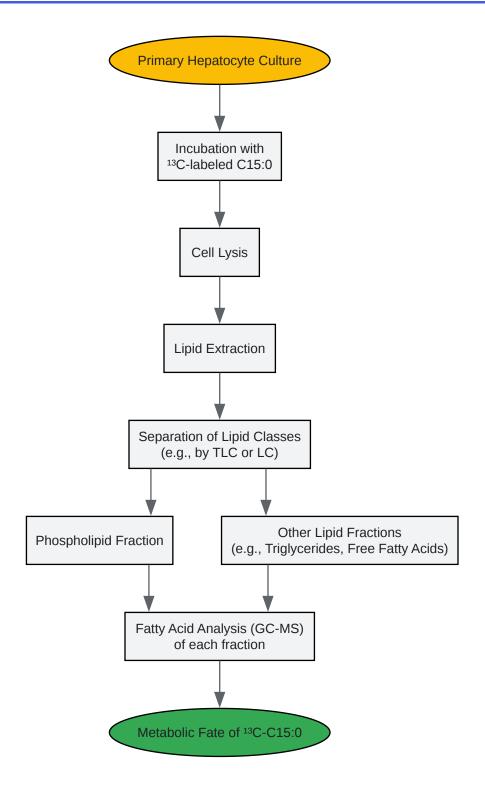


Figure 6: Workflow for studying in vitro metabolism of C15:0.

Methodology:



- Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.
- Metabolic Labeling: Incubate the cells with a stable isotope-labeled form of pentadecanoic acid (e.g., ¹³C-C15:0) for a defined period.[20]
- Cell Harvesting and Lysis: After incubation, wash the cells to remove excess labeled fatty acid and then lyse the cells to release their contents.
- Lipid Extraction and Fractionation: Extract the total lipids from the cell lysate. Separate the
 different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using techniques like
 thin-layer chromatography (TLC) or liquid chromatography (LC).
- Fatty Acid Analysis: Analyze the fatty acid composition of each lipid fraction by GC-MS. The presence of ¹³C-labeled C15:0 and its potential metabolites (e.g., ¹³C-C17:0) in the phospholipid fraction will confirm its incorporation and subsequent metabolic conversion.

Conclusion

Pentadecanoic acid, primarily derived from dairy and ruminant fats, is an important odd-chain fatty acid that is readily incorporated into cellular phospholipids. Its metabolism and signaling activities, particularly through the AMPK/mTOR, PPAR, and HDAC6 pathways, suggest a significant role in metabolic regulation and cellular health. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the physiological functions of C15:0 and its potential as a therapeutic agent or biomarker.

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